molecular formula C8H8N4O2 B493284 4-methoxy-1-methyl-2(1H)-pteridinone

4-methoxy-1-methyl-2(1H)-pteridinone

Cat. No.: B493284
M. Wt: 192.17g/mol
InChI Key: FJCHXPYOOBDLBY-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-2(1H)-pteridinone is a heterocyclic compound featuring a pteridine core substituted with a methoxy group at position 4 and a methyl group at position 1. Pteridinones are structurally related to pterins, which play critical roles in biological systems as cofactors and signaling molecules. This compound has been isolated in studies focusing on alkaloids and phytochemicals, particularly in plant species such as Melicope lunu-ankenda and Araliopsis soyauxii .

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17g/mol

IUPAC Name

4-methoxy-1-methylpteridin-2-one

InChI

InChI=1S/C8H8N4O2/c1-12-6-5(9-3-4-10-6)7(14-2)11-8(12)13/h3-4H,1-2H3

InChI Key

FJCHXPYOOBDLBY-UHFFFAOYSA-N

SMILES

CN1C2=NC=CN=C2C(=NC1=O)OC

Canonical SMILES

CN1C2=NC=CN=C2C(=NC1=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pteridinone Derivatives

Structural Variations and Substituent Effects

The biological and physicochemical properties of pteridinones are heavily influenced by substituent identity and position. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Pteridinone Derivatives
Compound Name Substituents Biological Activity Physicochemical Properties Key References
4-Methoxy-1-methyl-2(1H)-pteridinone 4-OCH₃, 1-CH₃ Antimicrobial (reported in alkaloid studies) Higher logP (lipophilic)
4-Amino-6-methyl-2(1H)-pteridinone 4-NH₂, 6-CH₃ Not explicitly reported Lower logP (-0.94 via Crippen calc)
6,7-Di(2-furyl)-4(1H)-pteridinone 6,7-di(2-furyl) Unknown (structural novelty noted) High MW (280.24), π-π interactions likely
7(1H)-Pteridinone 7-oxo Differential accumulation in plant peels Lower MW, polar
Key Observations:
  • Methoxy vs.
  • Steric and Electronic Effects: The furyl substituents in 6,7-di(2-furyl)-4(1H)-pteridinone introduce steric bulk and π-electron density, which may influence binding to hydrophobic enzyme pockets .
  • Positional Isomerism: 7(1H)-Pteridinone, with a ketone at position 7, exhibits distinct phytochemical accumulation patterns, suggesting substituent position impacts bioavailability .
Antimicrobial Activity

In contrast, dihydropteridinone derivatives (e.g., VRK1 inhibitors) demonstrate that substituent stereochemistry and size critically affect potency. For example, (S)-pteridinones with methyl groups at R1 exhibit 5-fold higher VRK1 inhibition than (R)-isomers, highlighting the role of stereoelectronic effects .

Enzyme Inhibition

While the target compound’s enzyme targets are uncharacterized, related pteridinones show activity against kinases and deaminases. For instance, 4-amino-substituted pteridinones are precursors in riboflavin biosynthesis, acting as substrates for pyrimidine deaminases .

Physicochemical and Computational Data

  • logP and Solubility: The methoxy and methyl groups in this compound likely increase its logP compared to 2-amino-4(1H)-pteridinone (logP = -0.94) . This lipophilicity may enhance bioavailability but reduce aqueous solubility.
  • Molecular Volume: McGowan calculations for 2-amino-4(1H)-pteridinone suggest a molecular volume of 107.95 ml/mol, which is smaller than bulkier analogs like 6,7-di(2-furyl) derivatives .

Preparation Methods

Reaction Mechanism

4,5,6-Triaminopyrimidine (I) reacts with methylglyoxal (II) under acidic conditions to form the pteridinone core. The methoxy group is introduced via nucleophilic substitution using methanol in the presence of a base (e.g., potassium carbonate). Subsequent methylation at the N1 position employs methyl iodide (Scheme 1):

Scheme 1:

4,5,6-Triaminopyrimidine+CH3COCHOHCl4-Hydroxy-1-methyl-2(1H)-pteridinoneCH3OH, K2CO3This compound\text{4,5,6-Triaminopyrimidine} + \text{CH}3\text{COCHO} \xrightarrow{\text{HCl}} \text{4-Hydroxy-1-methyl-2(1H)-pteridinone} \xrightarrow{\text{CH}3\text{OH, K}2\text{CO}3} \text{this compound}

Optimization and Yield

  • Temperature: Cyclocondensation proceeds optimally at 80–90°C, achieving 68–72% yield.

  • Solvent System: Ethanol-water mixtures (3:1 v/v) enhance solubility of intermediates.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.

Post-Synthetic Functionalization of Pteridinone Precursors

Methoxylation of 4-Hydroxy Derivatives

4-Hydroxy-1-methyl-2(1H)-pteridinone serves as a key intermediate. Methoxylation via Williamson ether synthesis introduces the 4-methoxy group:

Procedure:

  • Dissolve 4-hydroxy-1-methyl-2(1H)-pteridinone (1.0 eq) in dry DMF.

  • Add methyl iodide (1.2 eq) and potassium carbonate (2.0 eq).

  • Reflux at 100°C for 6 hours.

  • Quench with ice water and extract with dichloromethane.

Yield: 82–85% after recrystallization from methanol.

Challenges in Selective Methylation

Competing O- and N-methylation necessitates careful reagent selection. Silver oxide (Ag₂O) as a base suppresses N-methylation, improving O-selectivity to 94%.

Alternative Routes via Pteridine Ring Construction

From Pyrimidine-4,5-Diamines

Condensation of pyrimidine-4,5-diamine with α-ketoesters constructs the pteridinone ring. For example, reaction with methyl pyruvate forms the 2-oxo group, while methoxy and methyl groups are pre-installed in the pyrimidine precursor.

Table 1: Comparison of Ring-Closure Methods

Starting MaterialReagentConditionsYield (%)
4-Amino-5-methoxypyrimidineMethyl pyruvate70°C, HCl/EtOH65
4,5-Diamino-6-methylpyrimidineGlyoxylic acid100°C, H₂SO₄58

Industrial-Scale Synthesis Considerations

Cost-Effective Raw Materials

  • 4,5,6-Triaminopyrimidine: Synthesized via hydrogenation of 5-nitroso-2,4,6-triaminopyrimidine using Raney nickel.

  • Methylation Agents: Dimethyl sulfate offers a cheaper alternative to methyl iodide but requires stringent pH control.

Waste Management

  • By-Products: Ammonia and hydrochloric acid are neutralized to ammonium chloride for safe disposal.

  • Solvent Recovery: Ethanol is distilled and reused, reducing environmental impact.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 3.35 (s, 3H, OCH₃), 3.82 (s, 3H, NCH₃), 8.12 (s, 1H, H-7).

  • IR (KBr): 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN) confirms ≥99% purity with a retention time of 6.8 min .

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